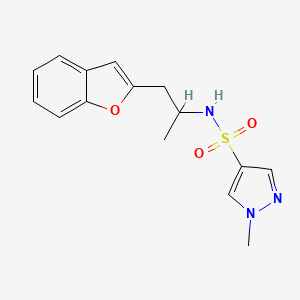

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Beschreibung

N-(1-(Benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a benzofuran moiety linked to a propan-2-yl chain and a methyl-substituted pyrazole ring. The compound’s structure combines aromatic heterocycles (benzofuran and pyrazole) with a sulfonamide pharmacophore, a motif commonly associated with biological activity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Eigenschaften

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11(17-22(19,20)14-9-16-18(2)10-14)7-13-8-12-5-3-4-6-15(12)21-13/h3-6,8-11,17H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGLHWAJBZUCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Molecular Formula: C15H18N4O2S

- Molecular Weight: 318.39 g/mol

This compound features a benzofuran moiety, which is known for its diverse biological activities, and a pyrazole sulfonamide structure that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Inhibition of Enzymatic Activity:

- The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and edema.

-

Anticancer Activity:

- Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

-

Anti-inflammatory Properties:

- Compounds with pyrazole structures are often evaluated for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activity data for this compound based on various studies:

Case Studies

Several studies have explored the biological activity of similar compounds within the pyrazole class, providing insights into their therapeutic potential:

- Anticancer Studies:

- Anti-inflammatory Effects:

- Structure-Activity Relationship (SAR):

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and functional group variations.

Structural Analogues with Pyrazole-Sulfonamide Cores

- 1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide (): Structure: Pyrazole ring with a carboxamide group and 4-aminophenyl substituent. Key Differences: Replaces the sulfonamide group with a carboxamide, reducing polarity. Molecular Weight: 244.30 g/mol vs. ~350–400 g/mol (estimated for the target compound). Lower molecular weight may improve bioavailability but reduce target specificity .

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structure: Pyrazolo-pyrimidine fused core with fluorinated chromene and sulfonamide. Key Differences: Fluorinated aromatic systems enhance metabolic stability and binding affinity compared to benzofuran. Melting Point: 175–178°C, indicative of high crystallinity due to planar chromene and sulfonamide groups.

Benzofuran-Containing Analogues

- N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (): Structure: Benzamide with hydroxypropan-2-yl and methoxyphenyl substituents. Key Differences: Lacks sulfonamide and pyrazole but shares the propan-2-yl linker. The methoxy group enhances solubility, while the benzamide may confer protease resistance compared to sulfonamides .

Sulfonamide Derivatives with Heterocyclic Moieties

- (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (): Structure: Pyrazole-oxo-hydrazine linked to pyrimidine and sulfonamide. The target compound’s methylpyrazole may offer better metabolic stability .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Substituent Effects : The benzofuran moiety in the target compound likely enhances π-π stacking with hydrophobic protein pockets, while the methylpyrazole may reduce metabolic oxidation compared to unsubstituted pyrazoles .

- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity (pKa ~1–2) than carboxamides (pKa ~4–5), influencing ionization and membrane permeability .

- Fluorination : Fluorinated analogs (e.g., ) show higher metabolic stability and binding affinity, suggesting that introducing fluorine into the target compound’s benzofuran could optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.